4-Imidazol-1-ylmethylxanthen-9-one
Description
4-Imidazol-1-ylmethylxanthen-9-one is a heterocyclic compound featuring a xanthenone core (a tricyclic structure comprising two benzene rings fused to a central oxygen-containing ring) substituted at the 4-position with an imidazol-1-ylmethyl group. The imidazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is linked via a methyl bridge to the xanthenone scaffold.
Properties
Molecular Formula |
C17H12N2O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-(imidazol-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C17H12N2O2/c20-16-13-5-1-2-7-15(13)21-17-12(4-3-6-14(16)17)10-19-9-8-18-11-19/h1-9,11H,10H2 |
InChI Key |
SWNOXHJBMDOXFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3O2)CN4C=CN=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural Features of Analogous Compounds
Detailed Comparisons
Positional Isomerism: 1- vs. 4-Substituted Xanthenones
The substitution position significantly influences molecular interactions. This positional shift may reduce binding affinity to planar active sites (e.g., CYP19A1’s heme pocket) due to mismatched spatial orientation .
Core Modifications: Xanthenone vs. Thioxanthenone
However, sulfur’s larger atomic size and polarizability may disrupt π-π stacking interactions critical for enzyme inhibition.
Nitro-Substituted Derivatives
Nitro groups (e.g., 4-Imidazol-1-ylmethyl-1-nitro-xanthen-9-one ) introduce strong electron-withdrawing effects, rendering the compound more electrophilic. This could enhance covalent binding to nucleophilic enzyme residues but may also increase toxicity risks due to reactive intermediate formation.
Chroman-Based Analogs
4-Imidazol-1-yl-2-phenyl-chroman-7-ol replaces the xanthenone core with a chroman structure (a benzopyran moiety), incorporating a hydroxyl group and phenyl ring. The hydroxyl group may confer antioxidant properties, while the phenyl substituent could improve binding to hydrophobic enzyme pockets.
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